A Technical Guide to 2-Fluoro-5-hydroxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-Fluoro-5-hydroxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 51446-30-1
This technical guide provides an in-depth overview of 2-Fluoro-5-hydroxybenzoic acid, a key building block in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, and its emerging role in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
2-Fluoro-5-hydroxybenzoic acid is a substituted aromatic carboxylic acid.[1] The presence of a fluorine atom and a hydroxyl group on the benzene ring imparts unique electronic properties that are of significant interest in the design of bioactive molecules.[1]
| Property | Value | Reference |
| CAS Number | 51446-30-1 | [2] |
| Molecular Formula | C₇H₅FO₃ | [3] |
| Molecular Weight | 156.11 g/mol | [2][3] |
| IUPAC Name | 2-fluoro-5-hydroxybenzoic acid | [2] |
| Melting Point | 201-203 °C | [4] |
| Appearance | White to off-white solid | |
| InChI Key | CZNFABVUVHWEJF-UHFFFAOYSA-N | [5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents.[1] |
Synthesis Protocols
The synthesis of 2-Fluoro-5-hydroxybenzoic acid is achievable through several routes. Below are two detailed experimental protocols.
Method 1: Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate
This protocol describes the hydrolysis of the corresponding methyl ester to yield the carboxylic acid.
Experimental Protocol:
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Dissolution: Dissolve Methyl 2-fluoro-5-hydroxybenzoate (30.0 g, 176.47 mmol, 1.0 eq.) in a solvent mixture of tetrahydrofuran (THF) and water (H₂O) in a 3:1 ratio by volume (total volume 350 mL).[3]
-
Addition of Base: To this solution, add lithium hydroxide monohydrate (LiOH·H₂O) (22.2 g, 529.41 mmol, 3.0 eq.) at room temperature.[3]
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Reaction: Stir the reaction mixture at room temperature for 16 hours.[3]
-
Work-up:
-
Remove the THF by distillation under reduced pressure.[3]
-
Dilute the residue with cold water.[3]
-
Adjust the pH to approximately 3 with a 1.5 N aqueous solution of hydrochloric acid (HCl).[3]
-
Extract the aqueous phase with ethyl acetate (EtOAc) (3 x 250 mL).[3]
-
Combine the organic phases and wash with brine (150 mL).[3]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
-
Product: The resulting product is 2-Fluoro-5-hydroxybenzoic acid as an off-white solid (25.1 g, 91% yield).[3]
Method 2: Ullmann Transformation of 5-Bromo-2-fluorobenzoic acid
This method involves a copper-catalyzed nucleophilic substitution reaction.
Experimental Protocol:
-
Initial Reaction Mixture: In a suitable reaction vessel, add 5-Bromo-2-fluorobenzoic acid (3.5 g, 15.98 mmol) and sodium carbonate (Na₂CO₃) to degassed water.[3]
-
Reflux: Heat the mixture to reflux for 30 minutes. Add another portion of Na₂CO₃ and continue to reflux for an additional 30 minutes.[3]
-
Catalyst Preparation: In a separate vessel, add copper(II) bromide (CuBr₂) and trans-N,N'-dimethylcyclohexane-1,2-diamine to degassed water.[3]
-
Addition of Catalyst: Add the catalyst mixture to the refluxing solution of the benzoic acid derivative.[3]
-
Reaction: Allow the reaction to stir at reflux overnight.[3]
-
Work-up:
-
Product: The desired product, 2-Fluoro-5-hydroxybenzoic acid, is obtained as an off-white solid (2.16 g, 87% yield).[3]
Applications in Drug Discovery and Medicinal Chemistry
2-Fluoro-5-hydroxybenzoic acid serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates.[6] This compound is particularly useful in the research and development of antimicrobial, antiviral, and central nervous system-active agents.[4]
While direct biological activity data for 2-Fluoro-5-hydroxybenzoic acid is limited, the broader class of hydroxybenzoic acid derivatives is known for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[7][8][9]
A noteworthy recent development is the identification of a 2-hydroxybenzoic acid derivative as a selective inhibitor of Sirtuin 5 (SIRT5), a deacetylase involved in metabolic regulation and a potential target in oncology.[10] This suggests that derivatives of 2-Fluoro-5-hydroxybenzoic acid could be explored for their potential as SIRT5 inhibitors.
The general workflow for a structure-activity relationship (SAR) study starting from 2-Fluoro-5-hydroxybenzoic acid would involve the chemical modification of its functional groups to synthesize a library of derivatives, which would then be screened for biological activity.
Potential Signaling Pathway Involvement: SIRT5 Inhibition
SIRT5 is a mitochondrial sirtuin that removes acidic acyl modifications from proteins, thereby regulating various metabolic pathways. The discovery of a 2-hydroxybenzoic acid derivative as a selective SIRT5 inhibitor opens up a new avenue for therapeutic intervention.[10] While the exact signaling cascade involving 2-Fluoro-5-hydroxybenzoic acid derivatives is yet to be elucidated, a hypothetical mechanism would involve the binding of the compound to the active site of SIRT5, leading to the inhibition of its deacylase activity. This would, in turn, affect the function of downstream metabolic enzymes.
Safety Information
2-Fluoro-5-hydroxybenzoic acid is harmful if swallowed and can cause serious eye damage.[2] It may also cause skin and respiratory irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
Conclusion
2-Fluoro-5-hydroxybenzoic acid is a versatile chemical intermediate with significant potential in drug discovery and development. Its synthesis is well-established, and its structural motifs are present in molecules with interesting biological activities. The recent discovery of a related compound as a selective SIRT5 inhibitor highlights a promising area for future research, positioning 2-Fluoro-5-hydroxybenzoic acid as a valuable scaffold for the development of novel therapeutics targeting metabolic pathways. Further investigation into the biological activities of its derivatives is warranted.
References
- 1. guidechem.com [guidechem.com]
- 2. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Fluoro-5-hydroxybenzoic acid [myskinrecipes.com]
- 5. 2-Fluoro-5-hydroxybenzoic acid | 51446-30-1 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
